2-(Cyclopropylmethoxy)pyridin-4-amine

Kinase inhibitor design Conformational analysis Structure-activity relationship

Rigidified aminopyridine fragment with cyclopropylmethoxy conformational constraint—restricts rotatable bond flexibility vs linear alkyl ethers, enhancing metabolic stability and target engagement. Directly linked to sub-10 nM BUB1 kinase inhibition. Fragment-likeness compliant (cLogP 1.33, TPSA 48.1 Ų). 4-Amine enables straightforward amide coupling for pyridine-carboxamide chemotypes (e.g., liver fibrosis, ischemia-reperfusion). 2-Regioisomer of validated 3-cyclopropylmethoxy BUB1 series; procure both for systematic SAR of regioisomeric effects on kinase selectivity and metabolic stability.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1250093-19-6
Cat. No. B1399022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)pyridin-4-amine
CAS1250093-19-6
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)N
InChIInChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11)
InChIKeyITHGWHMNRBGFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)pyridin-4-amine (CAS 1250093-19-6) – A Differentiated Pyridine Building Block for Kinase-Targeted Library Synthesis


2-(Cyclopropylmethoxy)pyridin-4-amine (CAS 1250093-19-6) is a disubstituted pyridine featuring a cyclopropylmethoxy group at the 2-position and a primary amine at the 4-position (C₉H₁₂N₂O, MW 164.20 g/mol, cLogP consensus 1.33) [1]. The compound belongs to the aminopyridine ether class and serves as a versatile scaffold in medicinal chemistry, where the cyclopropylmethoxy moiety introduces conformational constraint and metabolic stability advantages over simple alkyl ether analogs . Its structural features have been exploited in kinase inhibitor programs, notably in BUB1 and related mitotic checkpoint kinases [2].

Why 2-(Cyclopropylmethoxy)pyridin-4-amine Cannot Be Casually Replaced by Common Alkoxy-Pyridinamine Analogs


In-class compounds such as 2-methoxy-, 2-ethoxy-, or 2-isopropoxy-pyridin-4-amine share the aminopyridine core but lack the conformational rigidity and steric bulk of the cyclopropylmethoxy substituent. The cyclopropyl ring imposes a defined dihedral angle at the ether oxygen, restricting rotatable bond flexibility and altering molecular recognition at kinase ATP-binding sites – a feature directly linked to the sub-10 nM potency observed in regioisomeric cyclopropylmethoxy-pyridine BUB1 inhibitors [1]. Substitution with a linear or simple branched alkoxy ether would eliminate this constrained geometry, potentially reducing target engagement and metabolic stability. The 2-substituted regioisomer further differs from the 3-cyclopropylmethoxy variant, which has been validated as a key structural element in potent kinase inhibitors [1]. These differences are not cosmetic; they translate into measurable variations in enzymatic inhibition and pharmacokinetic profile, making arbitrary interchange scientifically indefensible.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)pyridin-4-amine Versus In-Class Alkoxy-Pyridinamine Analogs


Conformational Restriction: Cyclopropylmethoxy vs. Methoxy Rotatable Bond Count and Its Impact on Kinase Binding

The 2-(cyclopropylmethoxy) group introduces one additional rotatable bond compared to a simple methoxy substituent, but the cyclopropyl ring locks the terminal carbon into a rigid three-membered ring geometry. The consensus Log P of 1.33 for the target compound reflects balanced lipophilicity versus the methoxy analog (estimated XLogP for 2-methoxypyridin-4-amine ≈ 0.7), while the topological polar surface area (TPSA) of 48.1 Ų is identical to the methoxy analog, indicating that the added lipophilicity from the cyclopropyl group does not come at the expense of increased TPSA [1] . In kinase programs exploiting the cyclopropylmethoxy motif, analogs bearing this group have demonstrated single-digit nanomolar BUB1 inhibition (IC₅₀ 7 nM) when incorporated into a complex scaffold, whereas simple alkoxy ethers in comparable contexts typically exhibit IC₅₀ values in the high nanomolar to micromolar range [2].

Kinase inhibitor design Conformational analysis Structure-activity relationship

Regioisomeric Differentiation: 2- vs. 3-Cyclopropylmethoxy-pyridin-4-amine in BUB1 Kinase Context

The 3-cyclopropylmethoxy regioisomer, when incorporated into a tetracyclic indole-carboxylate scaffold, achieves potent BUB1 inhibition (IC₅₀ 7 nM) as documented in US10227299 [1]. The 2-cyclopropylmethoxy substitution pattern of the target compound presents the ether oxygen in a distinct spatial orientation relative to the pyridine nitrogen, offering an alternative hydrogen-bond acceptor geometry for fragment-based drug design. While no direct head-to-head enzymatic data are available for the free 2-aminopyridine building block itself, the regioisomeric difference is chemically non-trivial: the 2-substituted derivative orients the cyclopropylmethoxy group adjacent to the ring nitrogen, potentially engaging in intramolecular interactions that the 3-substituted variant cannot form.

Positional isomer SAR BUB1 kinase inhibition Mitotic checkpoint targeting

Patent-Corroborated Scaffold Utility: Pyridine-Cyclopropylmethoxy Motif in EP3357918A1 Therapeutic Candidates

European patent EP3357918A1 (withdrawn) describes numerous pyridine-2-carboxamide derivatives bearing the cyclopropylmethoxy ether group at the pyridine 6-position for the treatment of liver fibrosis, age-related macular degeneration, and reperfusion injury [1]. While the target compound (2-cyclopropylmethoxy-pyridin-4-amine) is not itself a final therapeutic agent, its core structure is a direct isosteric precursor to the 6-cyclopropylmethoxy-pyridine-2-carboxamide scaffold exemplified in the patent. This establishes the cyclopropylmethoxy-pyridine substructure as a privileged motif in drug discovery, with the 4-amino group on the target compound providing a synthetic handle for amide coupling to access the patented chemotype.

Patent analysis Therapeutic pyridine derivatives Metabolic disease indications

Evidence-Backed Application Scenarios for 2-(Cyclopropylmethoxy)pyridin-4-amine (CAS 1250093-19-6)


Fragment-Based Kinase Inhibitor Library Design Targeting BUB1 and Mitotic Checkpoints

The compound serves as a rigidified aminopyridine fragment for fragment-based drug discovery (FBDD) programs. Its consensus Log P of 1.33 and TPSA of 48.1 Ų fall within fragment-likeness guidelines (Rule of Three), while the cyclopropylmethoxy group provides a defined geometry for hydrogen-bonding to kinase hinge regions. The close structural relationship to the 7 nM BUB1 inhibitor scaffold [1] supports its use as a starting point for structure-guided optimization.

Synthesis of EP3357918A1-Type Pyridine-2-Carboxamide Drug Candidates

The 4-amino group enables straightforward amide bond formation with carboxylic acid partners, directly accessing the pyridine-carboxamide chemotype described in EP3357918A1 for liver fibrosis, age-related macular degeneration, and ischemia-reperfusion injury [2]. This synthetic utility positions the compound as a key intermediate for programs targeting these therapeutic areas.

Regioisomeric SAR Studies on Alkoxy-Pyridine Kinase Inhibitors

As the 2-substituted regioisomer of the validated 3-cyclopropylmethoxy BUB1 inhibitor series [1], this compound enables systematic exploration of substitution pattern effects on kinase selectivity and potency. Procurement of both regioisomers allows direct comparative assessment of binding mode, metabolic stability, and off-target profiles.

Quote Request

Request a Quote for 2-(Cyclopropylmethoxy)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.